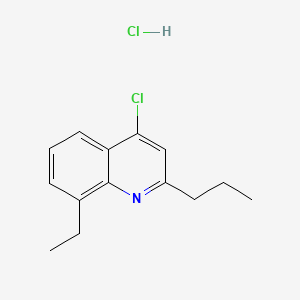

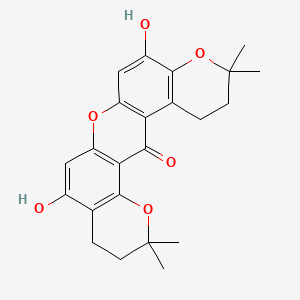

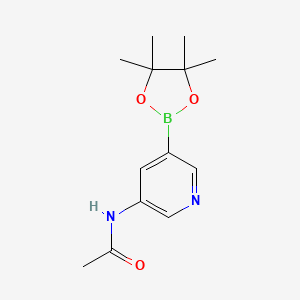

![molecular formula C16H18N2O3 B598252 tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198106-25-0](/img/structure/B598252.png)

tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a pyrrolopyridine derivative, which is a class of compounds containing a pyrrolopyridine moiety, a bicyclic compound made up of a pyrrole ring fused to a pyridine ring . It also contains a carboxylate ester functional group, which is often part of various pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a pyrrolopyridine core with a hydroxypropynyl group at the 3-position and a tert-butyl ester at the 1-position . The exact 3D conformation would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis

As a pyrrolopyridine derivative, this compound could potentially undergo a variety of chemical reactions. The ester could be hydrolyzed under acidic or basic conditions, and the alkyne could undergo typical alkyne reactions such as hydration or halogenation .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Synthesis of Pyrrole and Pyridine Derivatives

Research by Hill et al. (2009) detailed the flash vacuum pyrolysis (FVP) of tert-butyl aminoacetate derivatives, leading to the formation of unstable 3-hydroxy-1H-pyrrole as a significant product. This work illustrates the potential of using tert-butyl pyrrolopyridine derivatives in synthesizing pyrrole structures through FVP, highlighting the compound's role in organic transformations.

Catalytic Activities and Chemical Reactions

The study by Dong et al. (2017) explored the alkoxycarbonylation of alkenes using a palladium catalyst system. Although not directly involving tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, this research points towards the broader applicability of similar compounds in catalyzing essential chemical reactions, providing a context where such tert-butyl derivatives could potentially play a role.

Novel Routes to Pyrrolopyridines

Chudinov et al. (2007) demonstrated the treatment of hydroxyarylalkyl ketones with hydrazines to produce N-amino-1H-pyrrolo[2,3-b]pyridines Chudinov et al. (2007). This approach indicates the potential utility of tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in synthesizing complex nitrogen-containing heterocycles, which are valuable in various chemical and pharmaceutical applications.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Additionally, the synthesis of this compound could be optimized or new synthetic routes could be explored .

Propiedades

IUPAC Name |

tert-butyl 3-(3-hydroxyprop-1-ynyl)-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11-8-13-12(6-5-7-19)10-18(14(13)17-9-11)15(20)21-16(2,3)4/h8-10,19H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEDBPVJQMROGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673638 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

CAS RN |

1198106-25-0 |

Source

|

| Record name | tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

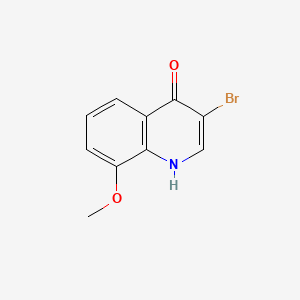

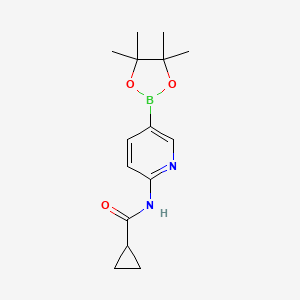

![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B598177.png)